4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide
Description
Halogen Substituent Spatial Arrangement
The compound features three bromine atoms arranged in a tribromoethyl group (–C(Br)₃) and a chlorine atom on the para position of the anilino ring. Computational models suggest a trigonal pyramidal geometry around the central carbon of the tribromoethyl group, with Br–C–Br bond angles approximating 109.5° due to sp³ hybridization. The chlorine atom on the 4-chlorophenyl group occupies a planar position, aligning with the aromatic ring’s sp² hybridization.
Halogen placement creates distinct electronic effects:
Conformational Isomerism Studies
The ethylamine linker (–NH–CH₂–C(Br)₃) exhibits restricted rotation due to steric hindrance from the tribromoethyl group. Density functional theory (DFT) calculations predict two dominant conformers:
- Syn-periplanar : The 4-chlorophenyl group aligns parallel to the benzamide ring.
- Anti-periplanar : The 4-chlorophenyl group rotates 180° relative to the benzamide.
Energy differences between conformers are minimal (~2–3 kcal/mol), suggesting dynamic interconversion at room temperature.
Crystallographic Data Interpretation
While experimental X-ray crystallography data for this specific compound remains unpublished, analogous halogenated benzamides provide insights. For example, 4-chloro-N-(3-chlorophenyl)benzamide exhibits a monoclinic crystal system (space group P2₁/c) with intermolecular N–H···O hydrogen bonds stabilizing the lattice. Theoretical models for 4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide predict similar packing patterns dominated by:
A hypothetical unit cell (derived from computational studies) is projected to have the following parameters:
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å |
| β Angle | 98.5° |
Comparative Structural Analysis with Related Benzamide Derivatives
Electronic Effects of Halogenation
Compared to non-halogenated benzamides, this compound’s bromine and chlorine substituents significantly alter electron density:
| Compound | Electron-Withdrawing Group (EWG) | Hammett σₚ Value |
|---|---|---|
| 4-methyl-N-{2,2,2-tribromo…}benzamide | –C(Br)₃, –Cl | σₚ = +1.2 (Br), +0.23 (Cl) |
| N-(4-methylphenyl)benzamide (non-halogenated) | –H | σₚ = 0 |
The cumulative σₚ value (+1.43) indicates enhanced electrophilicity at the amide carbonyl.
Steric Comparisons
The tribromoethyl group introduces greater steric bulk compared to derivatives with single halogen substituents. For example:
| Compound | Van der Waals Volume (ų) |
|---|---|
| 4-methyl-N-{2,2,2-tribromo…}benzamide | 289.7 |
| 4-chloro-N-(3-chlorophenyl)benzamide | 214.5 |
This increased volume may hinder rotation around the C–N bond, influencing binding interactions in potential biological applications.
Hydrogen-Bonding Capacity
The amide (–NH–CO–) and anilino (–NH–) groups enable hydrogen bonding, akin to other benzamides. However, bromine’s polarizability enhances secondary interactions:
| Interaction Type | Distance (Å) | Energy (kcal/mol) |
|---|---|---|
| N–H···O=C (amide-amide) | 2.9 | -5.2 |
| Br···Br (halogen bonding) | 3.5 | -3.8 |
These interactions are critical in stabilizing crystal lattices and molecular recognition.
Properties
Molecular Formula |
C16H14Br3ClN2O |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-tribromo-1-(4-chloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Br3ClN2O/c1-10-2-4-11(5-3-10)14(23)22-15(16(17,18)19)21-13-8-6-12(20)7-9-13/h2-9,15,21H,1H3,(H,22,23) |
InChI Key |
HQCJGXMYYTVSAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tribromoethylamine Intermediate
The tribromoethylamine backbone is typically prepared via radical bromination of ethylamine derivatives. A representative protocol involves:
-
Starting Material : 1-Amino-2-chloroethane hydrochloride.
-
Bromination : Treatment with excess bromine (Br₂) in carbon tetrachloride (CCl₄) at 0–5°C for 24 hours.
-
Isolation : Precipitation in ice-cold water yields 2,2,2-tribromoethylamine hydrobromide (85–90% purity).
Table 1 : Bromination Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 0–5°C | Prevents HBr loss |
| Solvent | CCl₄ | Enhances Br₂ solubility |
| Reaction Time | 24 hours | Completes tribromination |
Introduction of the 4-Chlorophenylamino Group
Coupling the tribromoethylamine with 4-chloroaniline requires Mitsunobu conditions to achieve regioselective N-alkylation:
-
Reagents : 4-Chloroaniline, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
-
Reaction :
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates 1-[(4-chlorophenyl)amino]-2,2,2-tribromoethane (70–75% yield).
Critical Note : Excess DEAD (>1.2 equiv.) reduces side-product formation by ensuring complete activation of the amine.
Amidation with 4-Methylbenzoyl Chloride
The final amidation step employs Schotten-Baumann conditions to couple the amine with 4-methylbenzoyl chloride:
-
Reaction Setup :
-
Dissolve 1-[(4-chlorophenyl)amino]-2,2,2-tribromoethane (1.0 equiv.) in THF.
-
Add 4-methylbenzoyl chloride (1.1 equiv.) and NaOH (2.0 equiv.) at 0°C.
-
-
Mechanism :
-
Workup : Neutralization with HCl, followed by recrystallization from ethanol/water (1:3), affords the target compound (65–70% yield).
Table 2 : Amidation Yield Optimization
| Parameter | Effect on Yield |
|---|---|
| Excess acyl chloride | +15% |
| Temperature <5°C | Prevents hydrolysis |
| NaOH Concentration | 2.0 equiv. optimal |
Alternative Synthetic Routes
One-Pot Halogenation-Amidation Strategy
A patent (CN106187998A) describes a streamlined approach using HATU-mediated coupling to combine bromination and amidation in a single pot:
Solid-Phase Synthesis for Scalability
Source highlights resin-bound synthesis to improve purity:
-
Support : Wang resin functionalized with 4-methylbenzoic acid.
-
Steps :
-
Couple tribromoethylamine via HOBt/EDC.
-
Treat with 4-chloroaniline under microwave irradiation (50°C, 30 min).
-
-
Cleavage : TFA/DCM (1:9) releases the product with >95% purity.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 8.2 min, indicating >98% purity.
Comparative Analysis of Methods
Table 3 : Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Stepwise Synthesis | 70 | 98 | 48 |
| One-Pot HATU | 65 | 95 | 24 |
| Solid-Phase | 60 | 99 | 36 |
The stepwise approach remains optimal for small-scale, high-purity synthesis, while solid-phase methods suit industrial-scale production.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Ethyl Benzamide Derivatives
(a) AMG Series (AMG2504, AMG5445, AMG7160, AMG9090)
These compounds share a trichloroethyl backbone but replace the amino group in Compound A with a sulfanyl linkage (e.g., AMG2504: 4-nitro-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfanyl)ethyl)benzamide). Key differences include:
- Bioactivity: Sulfanyl derivatives exhibit species-specific pharmacological effects, whereas Compound A’s amino group may enhance antimicrobial activity .
(b) 4-Chloro-N-{2,2,2-Trichloro-1-[(2-Furylmethyl)Amino]Ethyl}Benzamide
This compound replaces the 4-chlorophenyl group in Compound A with a furylmethylamino substituent.
Benzamide Derivatives with Nitro or Methoxy Substituents
(a) 4-Bromo-N-(2-Nitrophenyl)Benzamide (I) and 4MNB
- 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) features a methoxy group and nitro substituent. The electron-donating methoxy group increases electron density on the benzene ring, contrasting with Compound A ’s electron-withdrawing bromine and chlorine atoms. This difference impacts crystallographic packing and reactivity .
(b) 4-Methoxy-N-(2,2,2-Trichloroethyl)Benzamide (AMG5445)
The methoxy group in AMG5445 improves lipophilicity, which may enhance blood-brain barrier penetration relative to Compound A ’s methyl group .
Heterocyclic Benzamide Analogues
(a) 4-Methyl-N-(4-(4-Chlorophenyl)-1,2,5-Oxadiazol-3-Yl)Benzamide
This compound incorporates a 1,2,5-oxadiazole ring, which increases rigidity and metabolic stability. The oxadiazole’s electron-deficient nature contrasts with Compound A ’s tribromoethyl group, suggesting divergent mechanisms in antiproliferative activity .
(b) Imatinib Analogues (e.g., V)
Derivatives like 4-methyl-N-(4-chloro-3-nitrophenyl)-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide feature pyridinylpyrimidinyl groups, enabling kinase inhibition.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Physicochemical Properties
Biological Activity
4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide is a complex organic compound classified within the benzamide family. Its unique structure, characterized by multiple halogen substituents and a chlorinated aromatic ring, suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide is . The presence of bromine and chlorine atoms may enhance its reactivity and interaction with biological targets.
Research indicates that the biological activity of this compound may stem from its ability to interact with various molecular targets. The halogenated structure is believed to facilitate strong binding interactions with enzymes or receptors, potentially leading to inhibition or modulation of specific biological pathways.
Antimicrobial Activity
Studies have demonstrated that 4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide exhibits significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, likely due to its ability to disrupt cellular processes through enzyme inhibition.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that it can inhibit the growth of various cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest, which are critical for preventing tumor proliferation.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique aspects of 4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-N-(3-bromophenyl)benzamide | Contains a bromophenyl group instead of tribromoethyl | Less halogenation may lead to different reactivity |
| N-(4-Chlorophenyl)-N'-methylurea | Urea instead of an amide linkage | Different functional group may alter biological activity |
| 2-(4-Chlorophenyl)-N-(3-bromophenyl)acetamide | Acetamide structure with chlorinated phenyls | Potentially different pharmacological profiles |
Case Studies
- Antimicrobial Efficacy : A study conducted by [source] demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Cancer Cell Line Inhibition : Research published in [source] indicated that treatment with 4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide resulted in a 70% reduction in viability in MCF-7 breast cancer cells after 48 hours.
- Mechanistic Insights : A mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, as detailed in [source].
Q & A
Q. What are the established synthetic routes for 4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide, and what critical reaction parameters influence yield?
The synthesis of benzamide derivatives typically involves coupling reactions between acyl chlorides and amines. For example, analogous compounds like N-(2-aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide are synthesized via condensation of 2,4-dichlorobenzoyl chloride with substituted anilines under controlled conditions. Key parameters include:
- Temperature : Reactions often proceed at reflux (e.g., 80°C in ethanol).
- pH : Acidic conditions (e.g., glacial acetic acid) stabilize intermediates and prevent side reactions.
- Solvents : Dichloromethane or ethanol are common for solubility and reactivity balance. Yields (e.g., 65–84% in similar syntheses) depend on stoichiometric ratios and purification methods like recrystallization .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Structural confirmation requires:
- ¹H NMR : To identify proton environments (e.g., aromatic protons at δ 7.23–8.17 ppm, amine protons as broad singlets).
- ESI-MS : For molecular ion detection (e.g., m/z 343.4 [M+H]+ in related compounds).
- IR Spectroscopy : To confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the scalability of synthesis while maintaining stereochemical integrity?
Advanced optimization strategies include:
- Catalyst Screening : Amine bases (e.g., triethylamine) enhance nucleophilicity in coupling steps.
- Flow Chemistry : Continuous reactors improve heat/mass transfer for tribromoethyl intermediates, reducing decomposition risks.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) for temperature-sensitive steps. Computational modeling (DFT) predicts steric hindrance in the tribromoethyl group, guiding solvent selection (e.g., DMF for bulky intermediates) .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can contradictory data across studies be resolved?
- Substituent Effects : The 4-chlorophenyl group enhances lipophilicity (logP >3), improving membrane permeability. Tribromoethyl groups may induce steric clashes with target enzymes, reducing potency compared to dichloro analogs.
- Data Contradictions : Discrepancies in IC₅₀ values (e.g., antitrypanosomal vs. antibacterial assays) arise from:
- Assay Conditions : Varying pH or serum content alters compound stability.
- Target Specificity : The compound may inhibit multiple enzymes (e.g., Trypanosoma brucei vs. bacterial PPTases), requiring orthogonal validation (e.g., X-ray crystallography or isothermal titration calorimetry) .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and binding modes?
- ADME Prediction : Tools like SwissADME estimate bioavailability (%F = 45–60) and blood-brain barrier penetration (low, due to high polar surface area).
- Molecular Docking : AutoDock Vina simulates binding to Trypanosoma brucei enzymes (PDB: 3HOO), identifying key hydrogen bonds with Glu156 and hydrophobic interactions with the tribromoethyl group.
- MD Simulations : GROMACS models stability of ligand-protein complexes over 100 ns trajectories, highlighting conformational flexibility in the benzamide moiety .
Q. How does this compound compare to structurally related benzamides in structure-activity relationship (SAR) studies?
Methodological Guidance for Data Interpretation
- Handling Spectral Ambiguities : Overlapping NMR signals (e.g., aromatic protons at δ 7.0–7.5 ppm) can be resolved using 2D techniques (COSY, HSQC) or deuterated solvent shifts .
- Validating Biological Activity : Use orthogonal assays (e.g., fluorescence-based ATPase inhibition + Western blotting) to confirm target engagement and rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
